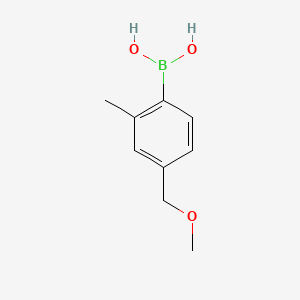![molecular formula C14H11FO3 B14029680 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For example, 2-fluoro-5-methoxyphenylboronic acid can be coupled with 3-bromobenzoic acid under these conditions to yield the desired product.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthetic routes such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylate or other oxidized derivatives.
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the carboxylic acid group.
2-Fluoro-4-bromobiphenyl: Similar biphenyl structure with different substituents.
2-Fluoro-5-methoxybenzeneboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11FO3 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
2-fluoro-5-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
XNACEPPBVPKAPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)

![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)





![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
